

# optimizing Tideglusib concentration for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tideglusib

CAS No.: 865854-05-3

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## Tideglusib Concentrations in Recent In Vitro Studies

Concentration	Cell Type / Model	Key Findings / Application	Citation
30 nM	Human Dental Pulp Stem Cells (hDPSCs)	Direct pulp capping; soaked into a resorbable collagen sponge. [1]	
50 nM	Human Dental Pulp Stem Cells (hDPSCs)	Enhanced osteogenic differentiation and mineralization when used with nanoparticles. [2]	
50 nM	Bone Marrow Mesenchymal Stem Cells (BMMSCs) - rabbit	Loaded in sodium alginate hydrogel; promoted cell migration and mineral deposition. [3]	
IC50 ~60-80 mg/kg (in vivo)	Preclinical mouse model (C57BL/6J)	Effective in reducing ethanol consumption; provides a reference for systemic effect potency. [4]	

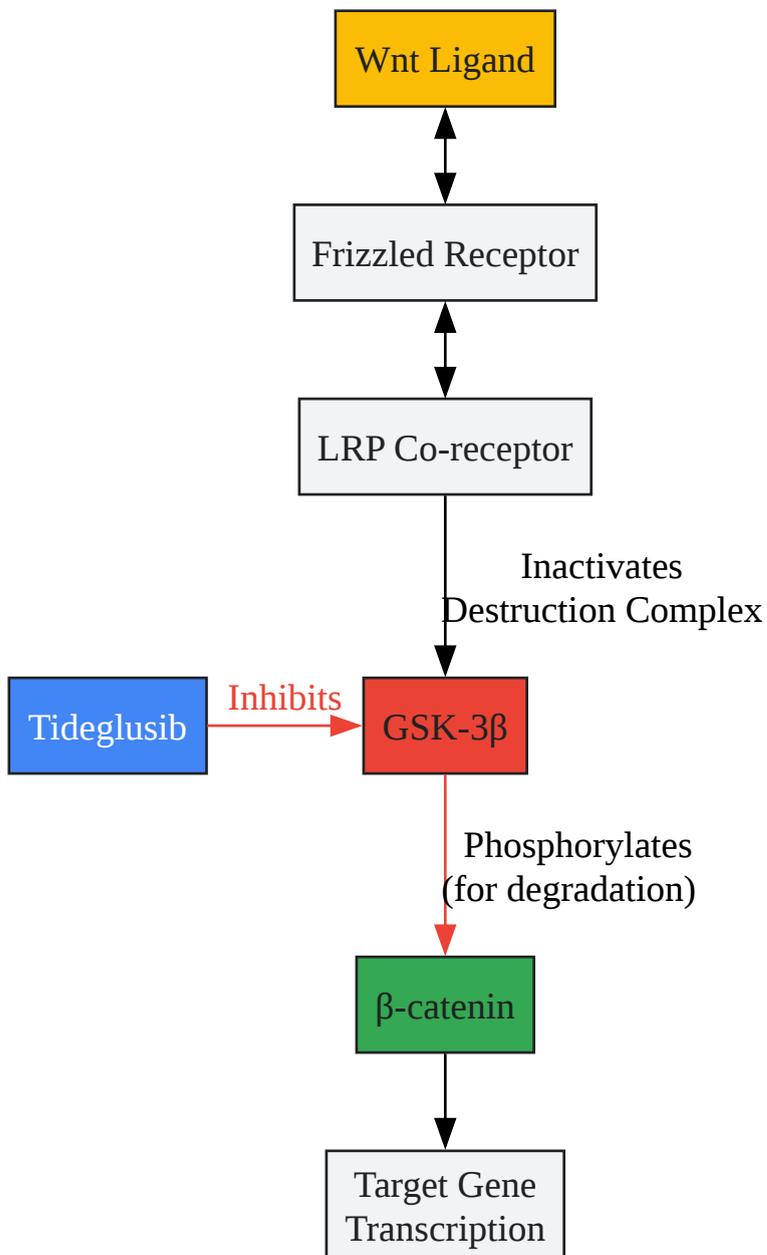
## Detailed Experimental Context

To help you design your protocol, here is more detail on how these concentrations were applied in recent research:

- **Preparation of a 50 nM Solution:** In a 2025 study, researchers prepared a 50 nM **Tideglusib** solution by dissolving the powder in dimethyl sulfoxide (DMSO). The appropriate amount of **Tideglusib** (molecular weight: 334.39 g/mol) was calculated and dissolved in DMSO to achieve a stock concentration of 30 nM/mL, considering its solubility in DMSO is over 15 mg/mL. [1]
- **Hydrogel Formulation for Bone Regeneration:** Another 2025 study formulated an injectable sodium alginate hydrogel loaded with **Tideglusib**. The drug was dispersed in a 5% (w/v) sodium alginate solution at a 1:1 ratio. This formulation demonstrated a stronger stimulatory effect on the migration of Bone Marrow Mesenchymal Stem Cells (BMMSCs) and higher mineral deposition compared to a control group. [3]
- **Dosing in Preclinical Behavioral Models:** While not an *in vitro* concentration, a 2025 study on alcohol use disorder reported effective systemic doses in mice. The study found an ED50 of 64.6 mg/kg in males and 79.4 mg/kg in females, providing insight into the compound's potency *in vivo*. [4]

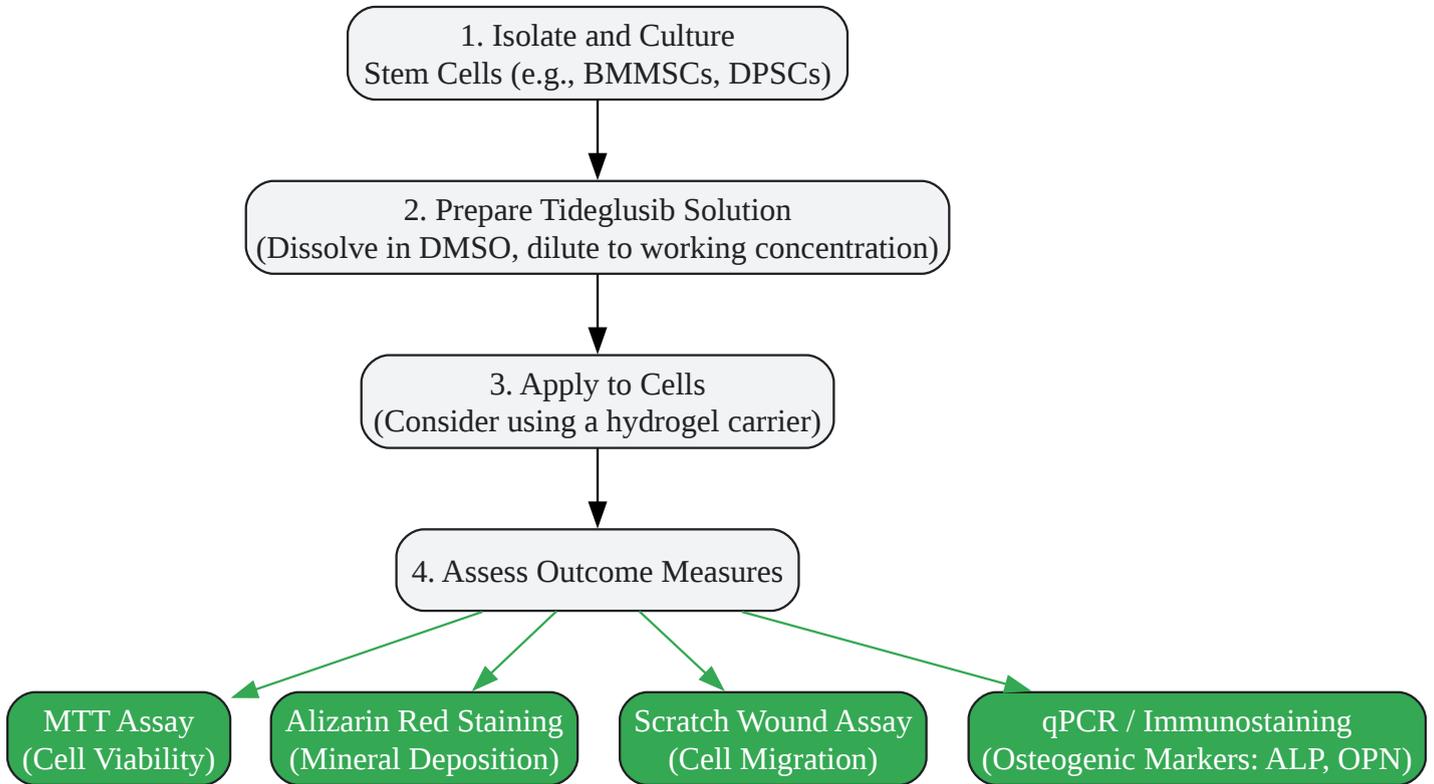
## Mechanism of Action & Experimental Workflow

Understanding **Tideglusib**'s mechanism will help you contextualize your results. The following diagram illustrates the core Wnt/ $\beta$ -catenin signaling pathway that it activates.



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A typical workflow for evaluating **Tideglusib** in an *in vitro* osteogenic or dentinogenic study can be summarized as follows:



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## Frequently Asked Questions

- **What is a good starting concentration for my experiment?** A concentration of **50 nM** is an excellent starting point for studies involving stem cell differentiation towards osteogenic or dentinogenic lineages, as it has been successfully used in multiple recent studies. [3] [2]
- **How should I dissolve and store Tideglusib?** **Tideglusib** is typically dissolved in **DMSO** to create a stock solution, as its solubility in DMSO is reported to be >15 mg/mL. [1] Aliquot and store the stock solution at -20°C to avoid freeze-thaw cycles.
- **What are key assays to confirm Tideglusib's activity in my model?** Beyond your endpoint assays (e.g., Alizarin Red), you can confirm pathway activation by measuring the expression of Wnt/ $\beta$ -catenin

target genes, such as **Axin2**, via qPCR. [2] [1] Immunostaining for osteogenic markers like **Alkaline Phosphatase (ALP)** and **Osteopontin (OPN)** is also common. [3]

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## References

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